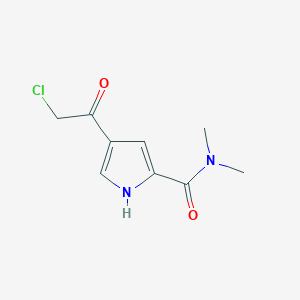
3-Benzoyl dopamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzoyl dopamine, also known as 3-BD, is a chemical compound that belongs to the family of catecholamines. It is a synthetic derivative of dopamine, a neurotransmitter that plays a crucial role in the regulation of reward, motivation, and movement. 3-BD has been extensively studied for its potential applications in scientific research, particularly in the fields of neurochemistry and pharmacology.
Mécanisme D'action
The mechanism of action of 3-Benzoyl dopamine involves its binding to dopamine D1 receptors in the brain. This results in the activation of intracellular signaling pathways such as the cyclic adenosine monophosphate (cAMP) pathway. The activation of these pathways leads to various physiological effects such as increased activity of dopaminergic neurons and enhanced release of dopamine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Benzoyl dopamine are primarily mediated by its interaction with dopamine D1 receptors. It has been shown to increase the activity of dopaminergic neurons in the brain, which leads to enhanced release of dopamine. This, in turn, can result in various physiological effects such as increased locomotor activity, enhanced cognitive function, and improved mood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-Benzoyl dopamine in lab experiments is its selectivity for dopamine D1 receptors. This allows researchers to study the function of these receptors in isolation, without the interference of other neurotransmitter systems. However, one of the limitations of using 3-Benzoyl dopamine is its potential toxicity at high concentrations. Careful dose-response studies are necessary to determine the optimal concentration for experimental use.
Orientations Futures
There are several future directions for research involving 3-Benzoyl dopamine. One area of interest is the development of novel therapeutic agents that target dopamine D1 receptors for the treatment of various neurological and psychiatric disorders such as Parkinson's disease and schizophrenia. Another area of interest is the use of 3-Benzoyl dopamine as a tool for studying the function of dopamine D1 receptors in various animal models of disease. Finally, the development of new synthetic methods for the production of 3-Benzoyl dopamine may lead to improved purity and yield, which could enhance its utility as a research tool.
Conclusion:
In conclusion, 3-Benzoyl dopamine is a valuable tool for studying the function of dopamine D1 receptors in the brain. Its selectivity for these receptors and its ability to activate intracellular signaling pathways make it a valuable tool for investigating the role of dopamine in various physiological processes. However, careful dose-response studies are necessary to determine the optimal concentration for experimental use, and further research is needed to explore its potential applications in the development of novel therapeutic agents.
Méthodes De Synthèse
The synthesis of 3-Benzoyl dopamine involves the reaction between dopamine and benzoyl chloride in the presence of a base such as sodium bicarbonate. The reaction produces 3-Benzoyl dopamine as a white crystalline solid. The purity of the compound can be determined using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
3-Benzoyl dopamine has been widely used in scientific research as a tool for studying the function of dopamine receptors in the brain. It has been shown to bind selectively to dopamine D1 receptors and activate intracellular signaling pathways. This makes it a valuable tool for investigating the role of dopamine in various physiological processes such as reward, motivation, and movement.
Propriétés
Numéro CAS |
119304-28-8 |
|---|---|
Nom du produit |
3-Benzoyl dopamine |
Formule moléculaire |
C15H15NO3 |
Poids moléculaire |
257.28 g/mol |
Nom IUPAC |
[5-(2-aminoethyl)-2-hydroxyphenyl] benzoate |
InChI |
InChI=1S/C15H15NO3/c16-9-8-11-6-7-13(17)14(10-11)19-15(18)12-4-2-1-3-5-12/h1-7,10,17H,8-9,16H2 |
Clé InChI |
WQJBDEHULKUMKX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)CCN)O |
SMILES canonique |
C1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)CCN)O |
Autres numéros CAS |
119304-28-8 |
Synonymes |
3-benzoyl dopamine dopamine 3-benzoyl ester MBDA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



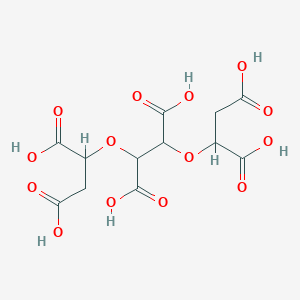
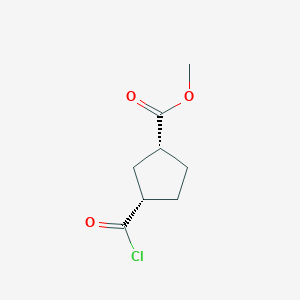

![4-[(E)-(4-Bromophenyl)diazenyl]-N-phenylaniline](/img/structure/B39924.png)
![7,7-Difluoro-1-methylbicyclo[4.1.0]heptane](/img/structure/B39926.png)
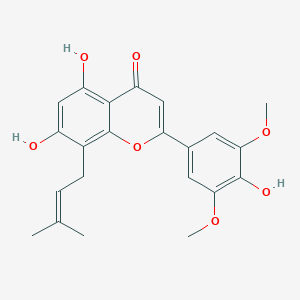


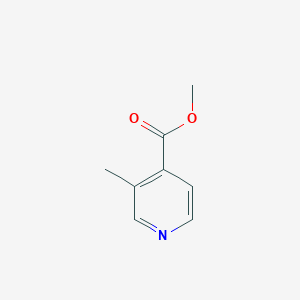

![1-[2-(1H-Indol-3-yl)-ethyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B39937.png)
![4-[[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl]benzenesulfonamide](/img/structure/B39941.png)

